molecular formula C17H17N3O3S2 B2841088 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide CAS No. 1019164-97-6

3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide

Cat. No.: B2841088
CAS No.: 1019164-97-6
M. Wt: 375.46
InChI Key: VKOQTLFRCREVMH-UHFFFAOYSA-N
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Description

The compound 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide is a synthetic molecule that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide typically involves a multi-step process. The initial step usually includes the formation of the thienopyrimidine core, which can be achieved through cyclization reactions of suitable precursors. Following this, the functionalization of the core structure is performed to introduce the propanamide and methylthio groups. Common reagents used in these steps include various organic solvents, bases, and catalytic agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods may utilize large-scale batch reactors where the synthesis process is carefully controlled to ensure high yield and purity of the final product. The process often involves optimization of reaction conditions such as temperature, pressure, and the use of high-efficiency catalysts to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including but not limited to oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. These reactions are typically carried out under specific conditions that favor the desired transformation, such as ambient or elevated temperatures, controlled pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For instance, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

  • Medicine: : Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: : Utilized in the development of novel materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid: : Shares the thienopyrimidine core but lacks the benzyl and methylthio substituents.

  • N-(4-(methylthio)benzyl)-2-oxo-2H-chromen-3-carboxamide: : Contains similar functional groups but has a different core structure.

  • 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethanamine: : Similar core with an ethanamine group instead of the propanamide and benzyl groups.

Uniqueness

The uniqueness of 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide lies in its specific combination of the thienopyrimidine core with the propanamide and methylthio groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylsulfanylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-24-12-4-2-11(3-5-12)10-18-14(21)6-8-20-16(22)15-13(7-9-25-15)19-17(20)23/h2-5,7,9H,6,8,10H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOQTLFRCREVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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